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molecular formula C9H7BO4S B8358233 (4-Carboxybenzo[b]thiophen-2-yl)boronic acid

(4-Carboxybenzo[b]thiophen-2-yl)boronic acid

Cat. No. B8358233
M. Wt: 222.03 g/mol
InChI Key: VMUFNTKYYQNRKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863302B2

Procedure details

The title compound (120 g, 86%) is prepared essentially as described in the preparation of 4-carboxy-benzo[b]thiophen-2-boronic acid utilizing benzo[b]thiophene-6-carboxylic acid, ES/MS m/e 221 M−1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
C([C:4]1[C:12]2[CH:11]=[C:10]([B:13]([OH:15])[OH:14])[S:9][C:8]=2[CH:7]=[CH:6][CH:5]=1)(O)=O.S1C=CC2C=CC([C:25]([OH:27])=[O:26])=CC1=2>>[C:25]([C:6]1[CH:5]=[CH:4][C:12]2[CH:11]=[C:10]([B:13]([OH:14])[OH:15])[S:9][C:8]=2[CH:7]=1)([OH:27])=[O:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1=CC=CC=2SC(=CC21)B(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C2=C(C=C1)C=CC(=C2)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C=1C=CC2=C(SC(=C2)B(O)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 120 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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